molecular formula C12H16ClN3OS B12150626 [5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl](4-methylpiperidin-1-yl)methanone

[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B12150626
M. Wt: 285.79 g/mol
InChI Key: MMNCKQLFWLXVTE-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)pyrimidin-4-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chloro group and a methylsulfanyl group, along with a piperidine ring attached via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidin-4-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, introducing the chloro and methylsulfanyl groups through nucleophilic substitution reactions. The piperidine ring can be attached via a condensation reaction with a suitable methanone precursor. Reaction conditions often include the use of polar aprotic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfanyl)pyrimidin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)pyrimidin-4-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylsulfanyl)pyrimidin-4-ylmethanone: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

    5-Bromo-2-(methylsulfanyl)pyrimidin-4-ylmethanone: Similar structure but with a bromo group instead of a chloro group on the pyrimidine ring.

Uniqueness

The unique combination of the chloro and methylsulfanyl groups on the pyrimidine ring, along with the specific substitution pattern on the piperidine ring, gives 5-Chloro-2-(methylsulfanyl)pyrimidin-4-ylmethanone distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClN3OS

Molecular Weight

285.79 g/mol

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H16ClN3OS/c1-8-3-5-16(6-4-8)11(17)10-9(13)7-14-12(15-10)18-2/h7-8H,3-6H2,1-2H3

InChI Key

MMNCKQLFWLXVTE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC(=NC=C2Cl)SC

Origin of Product

United States

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